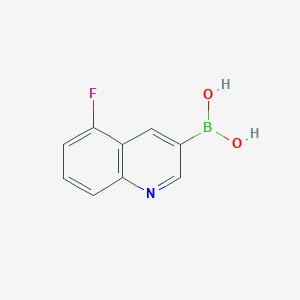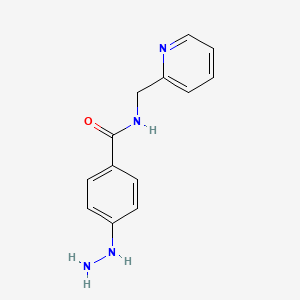![molecular formula C26H14Br2 B14799319 3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
3,11-Dibromodibenzo[g,p]chrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-Dibromodibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14Br2 This compound is characterized by its two bromine atoms attached at the 3 and 11 positions of the dibenzo[g,p]chrysene structure
準備方法
Synthetic Routes and Reaction Conditions: 3,11-Dibromodibenzo[g,p]chrysene can be synthesized through a multi-step process involving the bromination of dibenzo[g,p]chrysene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where precise control of temperature, pressure, and reagent concentrations is maintained to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 3,11-Dibromodibenzo[g,p]chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the parent dibenzo[g,p]chrysene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Various substituted dibenzo[g,p]chrysene derivatives.
Oxidation Products: Quinones and other oxygenated compounds.
Reduction Products: Dibenzo[g,p]chrysene.
科学的研究の応用
3,11-Dibromodibenzo[g,p]chrysene has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of graphene nanoribbons through chemical vapor deposition (CVD) techniques.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Chemical Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism by which 3,11-dibromodibenzo[g,p]chrysene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form stable π-conjugated systems. These interactions are crucial in the formation of graphene nanoribbons and other π-conjugated materials. The bromine atoms facilitate further functionalization, enabling the compound to be tailored for specific applications.
類似化合物との比較
- 1,9-Dibromodibenzo[g,p]chrysene
- 4,10-Dibromodibenzo[def,mno]chrysene
Comparison: 3,11-Dibromodibenzo[g,p]chrysene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 1,9-dibromodibenzo[g,p]chrysene, the 3,11-isomer may exhibit different electronic properties and reactivity patterns. Similarly, 4,10-dibromodibenzo[def,mno]chrysene has distinct substitution patterns that affect its applications in material science and organic electronics .
特性
分子式 |
C26H14Br2 |
|---|---|
分子量 |
486.2 g/mol |
IUPAC名 |
5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
InChIキー |
QEBGSHUTWNZUNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


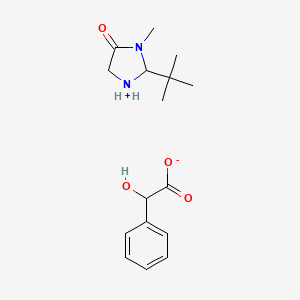
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
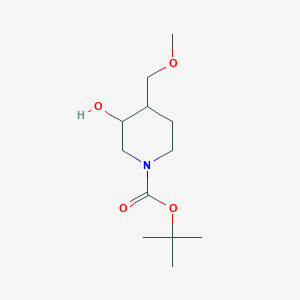
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
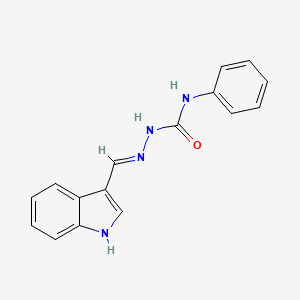
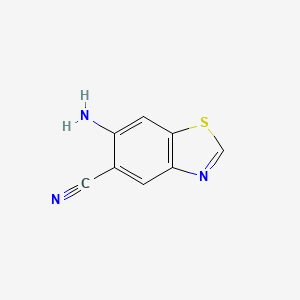
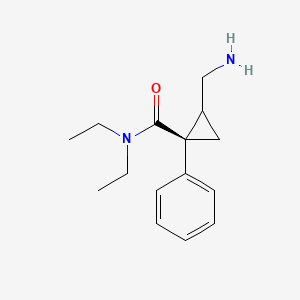
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B14799297.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
